4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid
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Overview
Description
4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid is a heterocyclic compound with a unique structure that combines a furan ring and an azepine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid typically involves the annulation of an azepine ring to a furan ring. One common method includes the use of a vinylogenic semipinacol rearrangement under photocatalytic conditions . Another approach involves the ring expansion reactions of carboannulated cyclohexanones and piperidines .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure high yield and purity, which are crucial for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance or modify the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation and modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Talipexole: A drug for the treatment of Parkinson’s disease.
Azepexole: An antihypertensive agent.
Henatinib: An antitumor drug.
JNJ-180386835: A nootropic and antidepressant drug.
Uniqueness
4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid is unique due to its specific combination of a furan and azepine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological interactions .
Biological Activity
4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid is a heterocyclic compound notable for its complex structure and potential biological activities. This compound features a fused ring system that includes both furo and azepine structures, characterized by a carbonyl group and a carboxylic acid functional group. The molecular formula is C11H13N1O3, with a molecular weight of approximately 225.268 g/mol. This article explores the biological activities associated with this compound, including its medicinal chemistry applications and potential therapeutic effects.
Structure and Properties
The unique structure of this compound contributes to its reactivity and biological activity. The presence of both a carbonyl group and a carboxylic acid allows for various interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C11H13N1O3 |
Molecular Weight | 225.268 g/mol |
Functional Groups | Carbonyl, Carboxylic Acid |
Structure | Heterocyclic Compound |
Medicinal Chemistry
Preliminary studies indicate that this compound exhibits significant biological activities that are of interest in medicinal chemistry. These activities include:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains.
- Anti-inflammatory Properties : Research suggests that it may possess anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
- Neuroprotective Effects : Early investigations indicate potential neuroprotective properties which could be beneficial in treating neurodegenerative diseases.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Interaction studies have focused on:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Binding : Potential interactions with neurotransmitter receptors have been suggested.
- Cell Signaling Pathways : It may modulate key signaling pathways related to inflammation and cell survival.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Anti-inflammatory Effects :
- A study compared the anti-inflammatory activity of this compound with diclofenac sodium.
- Results indicated an inhibition percentage of 93.80% at a concentration of 1 mM for the compound compared to 90.21% for diclofenac.
-
Antimicrobial Testing :
- Testing against various bacterial strains revealed that the compound exhibited significant antimicrobial activity.
- Minimum inhibitory concentrations (MICs) were determined to assess effectiveness against pathogens.
Properties
IUPAC Name |
4-oxo-5,6,7,8-tetrahydrofuro[3,2-c]azepine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8-7-5(9(12)13)4-14-6(7)2-1-3-10-8/h4H,1-3H2,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAFHZFPHLWMBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CO2)C(=O)O)C(=O)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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